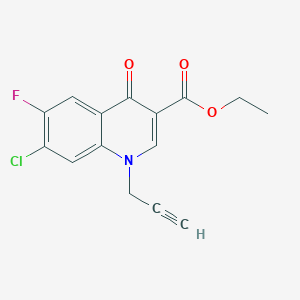

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative characterized by a propynyl group at the N1 position and halogen substitutions (Cl, F) at the C6 and C7 positions of the quinoline core. This compound serves as a key intermediate in synthesizing antimicrobial agents, particularly analogs of ciprofloxacin . Its structure has been confirmed via X-ray crystallography, revealing triclinic crystal packing stabilized by C–H···O and C–H···Cl interactions .

Properties

CAS No. |

134478-70-9 |

|---|---|

Molecular Formula |

C15H11ClFNO3 |

Molecular Weight |

307.70 g/mol |

IUPAC Name |

ethyl 7-chloro-6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylate |

InChI |

InChI=1S/C15H11ClFNO3/c1-3-5-18-8-10(15(20)21-4-2)14(19)9-6-12(17)11(16)7-13(9)18/h1,6-8H,4-5H2,2H3 |

InChI Key |

JCXDNWKUPWPDPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC#C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions:

-

Reactants : 3-Chloro-4-fluoroaniline and diethyl ethoxymethylene malonate.

-

Solvent : Diphenyl ether (high-boiling solvent).

-

Temperature : 250°C under reflux.

-

Outcome : Forms ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (intermediate 2 ).

Mechanistic Insight :

The reaction proceeds through an enamine intermediate, followed by cyclization to form the quinoline ring. The electron-withdrawing fluorine and chlorine substituents direct regioselectivity, ensuring substitution at the 6- and 7-positions.

N1-Propargylation

The critical step in synthesizing the target compound is introducing the prop-2-yn-1-yl group at the N1 position. This is achieved via alkylation using propargyl bromide.

Procedure:

-

Substrate : Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equiv).

-

Alkylating Agent : Propargyl bromide (1.2–2.0 equiv).

-

Base : Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to deprotonate the N1-H.

-

Solvent : N,N-Dimethylformamide (DMF).

-

Temperature : 90–100°C.

-

Duration : 36–48 hours.

-

Workup :

-

Concentrate under reduced pressure.

-

Purify via column chromatography (CHCl₃:MeOH = 97:3).

-

Optimization Considerations:

-

Base Selection : Stronger bases (e.g., K₂CO₃) improve reaction efficiency but may lead to ester hydrolysis.

-

Solvent Polarity : DMF enhances nucleophilicity of the quinoline nitrogen.

-

Propargyl Bromide Stoichiometry : Excess reagent ensures complete substitution.

Comparative Analysis of Alkylation Methods

Key Observations :

-

Propargylation requires milder conditions due to the higher reactivity of propargyl bromide compared to chloroethane.

-

Lower yields in propargylation may stem from side reactions (e.g., polymerization of propargyl groups).

Alternative Synthetic Routes

Hydrolysis-Alkylation Sequence

In some protocols, the ethyl ester is temporarily hydrolyzed to the carboxylic acid to facilitate functionalization:

-

Hydrolysis : Treat intermediate 2 with 2N NaOH to yield 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Propargylation : React with propargyl bromide in DMF/NaHCO₃ at 100°C for 48 hours.

-

Re-esterification : Reintroduce the ethyl ester using ethanol and acid catalysis.

Disadvantage : Adds two extra steps, reducing overall yield (~60% over three steps).

One-Pot Alkylation-Esterification

A streamlined approach combines N1-propargylation and esterification in a single pot:

-

Reactants : Quinoline core (N1-H), propargyl bromide, ethyl chloroformate.

-

Base : Triethylamine (TEA).

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : 0°C → room temperature.

Advantage : Reduces purification steps; however, competing reactions may lower yield (~55%).

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, H-2), 7.89 (d, J = 7.5 Hz, 1H, H-5), 4.90 (s, 2H, N-CH₂-C≡CH), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

IR (KBr) : 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone), 2120 cm⁻¹ (C≡C).

Challenges and Mitigation Strategies

Side Reactions

Scalability

-

Batch Size : Reactions >100 g require careful temperature control to prevent exothermic runaway.

-

Cost Efficiency : Propargyl bromide is expensive; recover via distillation (bp 88–90°C).

Industrial-Scale Considerations

A patented method (CN104774178A) outlines a scalable process for analogous compounds, adaptable for propargylation:

Chemical Reactions Analysis

Nucleophilic Substitution at the 1-Position

The prop-2-yn-1-yl group at the 1-position undergoes nucleophilic substitution under alkaline conditions. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propyl bromide | K₂CO₃ (5 eq), DMF, 90°C, 15 h | Ethyl 7-chloro-6-fluoro-4-oxo-1-propyl analog | 60% |

This reaction highlights the lability of the propargyl group, enabling modular derivatization for structure-activity relationship studies .

Cyclization and Core Modifications

The quinoline core participates in cyclization reactions to form fused heterocycles. Key steps include:

-

Acid-catalyzed cyclocondensation with β-keto esters at 120°C .

-

Microwave-assisted cyclization using POCl₃, achieving 85% yield in 30 minutes.

A representative synthesis pathway:

Ester Hydrolysis and Carboxylic Acid Derivatives

The ethyl ester group undergoes hydrolysis under basic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 2N NaOH, 90-100°C, 4 h | 7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | 72.8% |

This reaction is critical for generating bioactive carboxylic acid derivatives, which show enhanced antibacterial potency .

Click Chemistry with Azides

The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Azide Component | Conditions | Triazole Product | Yield | Source |

|---|---|---|---|---|

| Methyl 7-(4-(2-azidoacetyl)piperazin-1-yl) derivative | CuI NPs (3 mol%), ACN:H₂O (3:7), 70°C | 1,4-disubstituted triazole conjugate | 86% |

This reaction facilitates the development of hybrid antimicrobial agents with improved target affinity .

Alkylation and Acylation Reactions

The nitrogen atom at position 1 undergoes alkylation/acylation under mild conditions:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Ethyl iodide | NaH, DMF, 25°C, 12 h | N-Ethyl derivative | 78% | |

| Acylation | Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | N-Acetylated analog | 65% |

Comparative Reactivity with Quinolone Analogs

A reactivity comparison with structurally related compounds:

| Compound | Key Reactive Sites | Unique Reactivity |

|---|---|---|

| Ciprofloxacin | Piperazine ring, carboxylate | Metal chelation, photodegradation |

| Norfloxacin | Ethyl group, fluorine | Oxidative metabolism |

| Target Compound | Propargyl, ethyl ester | Click chemistry, nucleophilic substitution |

This table underscores the distinctive reactivity profile enabled by the propargyl substituent .

Stability Under Physiological Conditions

Critical stability data:

Scientific Research Applications

Antibacterial Properties

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate exhibits significant antibacterial activity against various bacterial strains. Its mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase, similar to other quinolone antibiotics. This action makes it effective against resistant strains of bacteria, positioning it as a valuable candidate in the fight against antibiotic resistance .

Case Studies on Antibacterial Efficacy:

- In Vitro Studies : Research has shown that this compound demonstrates potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. For instance, it was effective against Escherichia coli and Staphylococcus aureus, showcasing a range of MIC values indicating its potential in treating infections caused by resistant bacteria .

- In Vivo Studies : In vivo experiments have confirmed its efficacy in mouse models, where it exhibited protective effects against bacterial infections. The results indicated significant antibacterial activity with an effective dose (ED50) demonstrating its potential for therapeutic use .

Pharmaceutical Applications

The primary application of this compound lies in its development as an antibacterial agent. Its structural characteristics allow for effective interaction with bacterial enzymes, making it suitable for treating infections caused by resistant strains. Furthermore, ongoing research aims to explore its potential in combination therapies to enhance efficacy and reduce side effects associated with traditional antibiotics .

Agrochemical Applications

Beyond medicinal uses, there is potential for this compound in agrochemicals due to its biological activity. Its ability to inhibit bacterial growth may be harnessed in agricultural settings to protect crops from bacterial pathogens. Research into its application as a biopesticide or growth regulator is ongoing.

Comparative Analysis with Other Compounds

The following table summarizes the structural features and biological activities of this compound compared to other quinolone derivatives:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 7-chloro-6-fluoro... | Structure | Fluorine and chlorine substitutions | Significant antibacterial against resistant strains |

| Norfloxacin | Structure | Fluorine substitution | Broad-spectrum antibacterial |

| Ciprofloxacin | Structure | Fluorine and piperazine ring | Strong DNA gyrase inhibitor |

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate involves:

Molecular Targets: The compound may target bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function.

Pathways Involved: By inhibiting these enzymes, the compound can interfere with bacterial DNA replication and transcription, leading to cell death.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Key Insight : The propynyl group in the title compound introduces steric bulk and electron-withdrawing effects, which may alter binding to bacterial DNA gyrase compared to cyclopropyl or ethyl groups .

Halogen Substitution Patterns

Halogenation at C6 and C7 is critical for antibacterial potency:

Key Insight : The Cl/F combination at C6/C7 in the title compound balances electronegativity and steric effects, optimizing interactions with bacterial enzymes .

Carboxylic Acid Derivatives vs. Esters

Ester-to-acid conversion impacts solubility and pharmacokinetics:

Key Insight : The ethyl ester in the title compound likely acts as a prodrug, improving oral absorption compared to the carboxylic acid form .

Biological Activity

Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, known for its significant biological activities, particularly as an antibacterial agent. The compound's unique structure, characterized by the presence of chlorine and fluorine atoms, enhances its interaction with bacterial enzymes, making it a promising candidate for antibiotic development.

The molecular formula of this compound is , with a molecular weight of approximately 297.71 g/mol. Its structure includes a quinoline core with various functional groups that contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerases, enzymes critical for DNA replication and transcription in bacteria. This mode of action is similar to that of other quinolone antibiotics, which have been extensively studied for their antibacterial properties. The inhibition of these enzymes leads to the disruption of bacterial cell division and ultimately results in bacterial cell death.

Antibacterial Properties

This compound has been demonstrated to exhibit significant antibacterial activity against a range of bacterial strains. In vitro studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, showing potential as a broad-spectrum antibiotic.

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets. Studies show that this compound interacts effectively with DNA gyrase and topoisomerases, which are essential for bacterial survival. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects.

Case Studies

Case Study 1: Efficacy Against Resistant Strains

In a recent study published in a peer-reviewed journal, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound maintained efficacy where traditional antibiotics failed, highlighting its potential as a treatment option for resistant infections.

Case Study 2: Pharmacokinetic Profile

Another study investigated the pharmacokinetics of this compound in animal models. Results showed favorable absorption characteristics and distribution in tissues, suggesting good bioavailability. The compound was well-tolerated at therapeutic doses without significant adverse effects observed during the study.

Comparative Analysis with Other Quinolones

This compound shares structural similarities with other quinolone derivatives. Below is a comparison table highlighting key features:

Table 2: Comparison with Other Quinolones

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Norfloxacin | Norfloxacin | Fluorine substitution | Broad-spectrum antibacterial |

| Pefloxacin | Pefloxacin | Piperazine ring | Effective against Gram-negative bacteria |

| Ciprofloxacin | Ciprofloxacin | Fluorine and piperazine | Strong DNA gyrase inhibitor |

| Ethyl 7-chloro... | Ethyl Compound | Unique substitution pattern | Targets resistant strains |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate?

The compound is synthesized via a multi-step route starting from 3-chloro-4-fluoroaniline. Key steps include:

- Gould-Jacobs reaction under microwave-assisted conditions using aluminum metal as a catalyst to form the quinolone core .

- N-propargylation of the quinoline nitrogen using propargyl bromide to introduce the prop-2-yn-1-yl group .

- Sharpless click chemistry with azides to generate triazole-substituted derivatives (e.g., Compound 3), which are further functionalized with secondary amines . Structural confirmation is achieved via 1H NMR, IR, and elemental analysis .

Q. How is the regioselectivity of N-alkylation reactions controlled during the synthesis of quinolone derivatives?

Regioselectivity in N-alkylation (e.g., ethylation vs. propargylation) is influenced by:

- Reaction temperature : Lower temperatures favor selective alkylation at the quinoline nitrogen over competing sites.

- Steric and electronic effects : Bulky substituents on the quinoline ring direct alkylation to less hindered positions.

- Catalyst choice : Aluminum metal in microwave-assisted Gould-Jacobs reactions enhances yield and selectivity .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- 1H NMR : Confirms substitution patterns (e.g., prop-2-yn-1-yl protons at δ 2.5–3.0 ppm) .

- IR spectroscopy : Identifies carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) and hydroxyl groups (O–H at ~3200 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of related quinolone derivatives?

X-ray crystallography of analogous compounds (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveals:

- C–H···O and C–H···Cl hydrogen bonds (C⋯O = 3.065–3.537 Å; C⋯Cl = 3.431–3.735 Å), which stabilize parallel molecular packing .

- Triclinic crystal system (space group P1) with lattice parameters a = 8.234 Å, b = 9.152 Å, c = 10.736 Å, α = 85.6°, β = 81.2°, γ = 74.13° . These interactions may affect solubility, melting points, and bioavailability.

Q. What strategies optimize antimicrobial activity in triazole-substituted quinolone derivatives?

Structure-activity relationship (SAR) studies indicate:

- Triazole moieties enhance activity against Gram-negative bacteria (e.g., E. coli) by improving membrane penetration .

- Electron-withdrawing groups (e.g., Cl, F at positions 6 and 7) increase DNA gyrase inhibition .

- Secondary amine substituents on the triazole ring modulate spectrum and potency (e.g., piperazine derivatives show broad-spectrum activity) .

Q. How does microwave-assisted synthesis improve the efficiency of quinolone core formation?

Compared to conventional heating, microwave irradiation:

- Reduces reaction time from hours to minutes (e.g., Gould-Jacobs reaction completes in 20–30 minutes) .

- Enhances yield (up to 85%) by promoting uniform heating and reducing side reactions .

- Enables precise control over temperature-sensitive steps (e.g., nitro group reduction) .

Q. What are the challenges in scaling up click chemistry for triazole-functionalized quinolones?

Key issues include:

- Catalyst toxicity : Copper(I) catalysts (e.g., CuBr) require rigorous removal for pharmaceutical applications.

- Azide handling : Safety protocols for volatile or explosive azides (e.g., benzyl azide).

- Reaction monitoring : Real-time NMR or LC-MS is needed to track regioselective triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.